2-Nitroheptane

Descripción general

Descripción

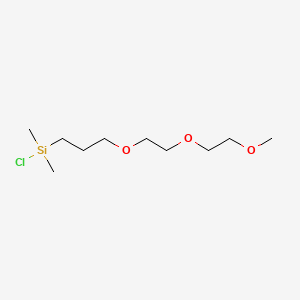

2-Nitroheptane is an organic compound belonging to the class of nitroalkanes. It is characterized by the presence of a nitro group (-NO2) attached to the second carbon of a heptane chain. Nitroalkanes are known for their unique chemical properties and reactivity, making them valuable in various chemical processes and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Nitroheptane can be synthesized through the nitration of n-heptane. This process involves the reaction of n-heptane with nitrogen dioxide (NO2) in the vapor phase at high temperatures. The nitration reaction typically yields a mixture of nitroheptane isomers, including this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration process is optimized to maximize the yield of the desired isomer while minimizing the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitroheptane undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, depending on the reaction conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: NaBH4 with Ni2B in water at room temperature or slightly elevated temperatures.

Oxidation: Various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed:

Reduction: 2-Aminoheptane

Oxidation: 2-Heptanone or heptanoic acid

Substitution: Depending on the nucleophile, products can include alcohols, ethers, or other substituted heptanes.

Aplicaciones Científicas De Investigación

2-Nitroheptane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Research on nitroalkanes has explored their potential as anticancer agents due to their ability to induce DNA damage and repair mechanisms.

Industry: this compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mecanismo De Acción

The mechanism of action of 2-nitroheptane involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules. The nitro group can undergo reduction to form nitroso and hydroxylamine intermediates, which can further react with DNA and proteins, leading to cellular damage and activation of repair pathways . The molecular targets include DNA and various enzymes involved in metabolic processes.

Comparación Con Compuestos Similares

- 2-Nitropropane

- 2-Nitrobutane

- 3-Nitropentane

- 1-Nitroheptane

Comparison: 2-Nitroheptane is unique among nitroalkanes due to its specific chain length and the position of the nitro group. Compared to shorter-chain nitroalkanes like 2-nitropropane and 2-nitrobutane, this compound has different physical properties, such as boiling point and solubility, which can influence its reactivity and applications .

Propiedades

IUPAC Name |

2-nitroheptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-6-7(2)8(9)10/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEIWKGDADMFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977272 | |

| Record name | 2-Nitroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-72-1 | |

| Record name | 2-Nitroheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)

![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)